Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated

Catalog No.
S564550
CAS No.
66070-58-4
M.F
C12H14
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene, ethenyl-, polymer with 1,3-butadiene, hyd...

CAS Number

66070-58-4

Product Name

Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated

IUPAC Name

buta-1,3-diene;styrene

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C8H8.C4H6/c1-2-8-6-4-3-5-7-8;1-3-4-2/h2-7H,1H2;3-4H,1-2H2

InChI Key

MTAZNLWOLGHBHU-UHFFFAOYSA-N

SMILES

C=CC=C.C=CC1=CC=CC=C1

Synonyms

butadiene-styrene rubber, SBR elastomer, styrene-butadiene rubber

Canonical SMILES

C=CC=C.C=CC1=CC=CC=C1

This is primarily because HSBR is a commercially produced material with its specific formulation and production details often considered proprietary information by the manufacturers. This limited public information makes it challenging to design and conduct rigorous scientific research on the material itself.

However, research efforts are ongoing in related areas that may indirectly contribute to a better understanding of HSBR:

  • Polymer science: Ongoing research in polymer science focuses on understanding the relationship between the structure and properties of different types of polymers, including those derived from styrene and butadiene. This research can provide valuable insights into the potential behavior and performance of HSBR.
  • Material science: Research in material science explores various materials and their potential applications. Some studies focus on developing new methods for modifying and enhancing the properties of existing materials, which could potentially be applied to HSBR in the future.
  • Food safety: Research is conducted to ensure the safety of materials used in food contact applications. HSBR is approved for use in certain types of food contact articles, and ongoing research helps to evaluate its safety and potential migration into food products.

Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated, is a synthetic polymer characterized by its unique structure and properties. It is commonly known as a hydrogenated styrene-butadiene block copolymer. This compound is typically found in the form of white, odorless pellets and is recognized for its excellent mechanical properties, including high elasticity and durability. The chemical formula can be represented as (C8H8C5H8)x(C_8H_8\cdot C_5H_8)_x with a CAS number of 68648-89-5. Its applications span various industries, particularly in the production of plastics and rubber materials .

  • Dust inhalation: Inhalation of dust particles from HSBC can irritate the respiratory tract.
  • Skin and eye irritation: Prolonged or repeated contact with the skin or eyes can cause irritation.
  • Combustibility: Though not readily flammable, HSBC can burn if exposed to high heat or open flames.

The primary chemical reaction involving benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated, is the polymerization process. This involves the addition of styrene and 1,3-butadiene monomers under specific conditions to form the block copolymer. The hydrogenation process further modifies the unsaturated bonds in the polymer to enhance stability and reduce reactivity, making it more suitable for applications requiring durability and resistance to environmental factors .

The synthesis of benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated typically involves two main processes:

  • Polymerization: Styrene and 1,3-butadiene are polymerized using methods such as anionic or radical polymerization under controlled temperatures and pressures.
  • Hydrogenation: The resulting polymer undergoes hydrogenation to saturate the double bonds present in the structure. This step enhances the thermal stability and mechanical properties of the final product .

Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated has a wide range of applications across various industries:

  • Rubber Manufacturing: Used extensively in producing synthetic rubber due to its elasticity and resistance to wear.
  • Adhesives and Sealants: Its adhesive properties make it suitable for use in various bonding applications.
  • Coatings: Employed in coatings that require durability and resistance to environmental degradation.
  • Non-Food Pesticides: Approved as an inert ingredient in certain pesticide formulations .

Several compounds share structural similarities with benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated. Here are some notable examples:

Compound NameStructure TypeUnique Features
Styrene-Butadiene Rubber (SBR)CopolymerWidely used in tires; less resistant than hydrogenated variants
Ethylene Propylene Diene Monomer (EPDM)TerpolymerExcellent weather resistance; used in roofing materials
PolybutadieneHomopolymerHigh resilience; primarily used in tire manufacturing
Hydrogenated Nitrile Butadiene Rubber (HNBR)CopolymerEnhanced heat resistance; used in automotive applications

Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated stands out due to its balanced properties of elasticity and durability combined with lower reactivity due to hydrogenation. This makes it particularly valuable in applications where both mechanical performance and stability are critical .

The chemical structure of benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated is fundamentally characterized by its triblock copolymer architecture, where polystyrene blocks serve as hard segments flanking a central hydrogenated polybutadiene block. The polymer is officially designated with the Chemical Abstracts Service registry number 66070-58-4 and carries the European Community number 613-880-1. The molecular formula is represented as (C₈H₈·C₄H₆)ₓ, indicating the repeating units derived from styrene and butadiene monomers.

The hydrogenation process fundamentally alters the chemical structure by converting the unsaturated double bonds in the butadiene segments into saturated ethylene and butylene units. This transformation eliminates the reactive sites that are prone to oxidative degradation and thermal decomposition. Advanced characterization techniques using carbon-13 nuclear magnetic resonance spectroscopy have revealed the detailed microstructure of these hydrogenated copolymers. The spectroscopic analysis demonstrates that hydrogenation creates distinct carbon environments, with methylene carbons appearing at 29.7 parts per million, representing long ethylene sequences, while butylene branches are characterized by peaks at 26.2 parts per million for methylene carbons and 10.7 parts per million for methyl carbons.

The nomenclature system for this polymer reflects its complex structure and processing history. Alternative names include hydrogenated styrene-butadiene polymer, poly(butadiene-co-styrene) hydrogenated, and styrene-ethylene/butylene-styrene block copolymer. The systematic Chemical Abstracts nomenclature emphasizes the parent monomers and the subsequent hydrogenation modification, providing clear identification for regulatory and commercial purposes.

PropertyValueReference
Chemical Abstracts Service Number66070-58-4
European Community Number613-880-1
Molecular Formula(C₈H₈·C₄H₆)ₓ
Carbon-13 Nuclear Magnetic Resonance Methylene Peak29.7 ppm
Butylene Branch Methylene Peak26.2 ppm
Butylene Branch Methyl Peak10.7 parts per million

Historical Development and Industrial Significance

The historical development of benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated traces its origins to the broader synthetic rubber research programs of the early twentieth century. The foundational work began in 1829 when Michael Faraday established that natural rubber possessed the empirical formula C₅H₈, providing the chemical basis for subsequent synthetic efforts. This early understanding led to the isolation of isoprene by Greville Williams in 1860 and the first synthetic rubber production by Gustave Bouchardat in 1879.

The immediate precursor to hydrogenated styrene-butadiene copolymers emerged from German research at IG Farben during the 1920s. By 1929, German chemists had developed the sodium polymerization process for butadiene, creating the foundation polymer designated as "Buna" where "bu" represented butadiene and "na" represented natrium, the chemical symbol for sodium. The critical advancement came with the development of Buna S, incorporating both butadiene and styrene monomers in the polymerization process.

The wartime period of 1942-1945 marked a transformational phase in synthetic rubber development, driven by the strategic necessity to replace natural rubber supplies disrupted by military conflicts. The United States Synthetic Rubber Program established a coordinated effort involving major rubber companies including The Firestone Tire & Rubber Company, The B.F. Goodrich Company, The Goodyear Tire & Rubber Company, and United States Rubber Company. This program resulted in the production of 920,000 tons per year of synthetic rubber by 1945, with 85 percent consisting of the styrene-butadiene copolymer designated as Government Rubber-Styrene.

The development of hydrogenated versions represented a subsequent technological advancement aimed at addressing the limitations of conventional styrene-butadiene copolymers. The hydrogenation process was developed to eliminate the unsaturated double bonds that rendered the original polymers susceptible to thermal degradation, oxidation, and ultraviolet radiation damage. This modification dramatically improved the thermal stability, weathering resistance, and chemical resistance while maintaining the desirable mechanical properties of the parent polymer.

Industrial significance of hydrogenated styrene-butadiene copolymers has expanded considerably since their commercial introduction. The global market for hydrogenated styrene butadiene rubber reached approximately 150.7 million United States dollars in 2023, with projections indicating growth to 234.7 million dollars by 2033, representing a compound annual growth rate of 6.5 percent. The automotive sector represents the largest application segment, utilizing these materials extensively in tire manufacturing, particularly for high-performance and all-season tires where improved wet grip and reduced rolling resistance are critical performance parameters.

Historical MilestoneYearDevelopmentReference
Rubber empirical formula determination1829Michael Faraday establishes C₅H₈ formula
Buna polymer development1929IG Farben develops sodium polymerization
First synthetic rubber production1942Firestone produces first bale April 26
Peak wartime production1945920,000 tons per year production capacity
Hydrogenated polymer patents1964First hydrogenated styrenic block copolymer patents
Current market valuation2023150.7 million United States dollars globally

Key Research Challenges in Hydrogenated Styrene-Butadiene Copolymer Synthesis and Characterization

The synthesis and characterization of benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated presents several significant research challenges that continue to drive innovation in polymer science. The primary synthesis challenge involves achieving complete and selective hydrogenation of the butadiene segments while preserving the aromatic styrene blocks intact. This selectivity requirement necessitates sophisticated catalytic systems that can distinguish between different types of unsaturated bonds within the same polymer chain.

Catalytic system development represents a major area of ongoing research, with investigations focusing on both homogeneous and heterogeneous catalyst approaches. Heterogeneous catalysts based on precious metals such as platinum and palladium supported on various substrates including silica, titania, zirconia, and alumina have shown promising results. Research has demonstrated that palladium catalysts supported on rare earth modified alumina exhibit superior activity compared to platinum-based systems, achieving greater than 98 percent conversion of double bonds while maintaining less than 2 percent benzene ring hydrogenation.

The characterization challenges center on developing analytical methods capable of precisely determining the degree of hydrogenation and the resulting microstructure. Carbon-13 nuclear magnetic resonance spectroscopy has emerged as a particularly powerful technique for this purpose, providing detailed information about the chemical environment of different carbon atoms within the polymer structure. However, the complexity of the spectra requires sophisticated interpretation methods to distinguish between different structural features and quantify the extent of hydrogenation.

Process optimization presents additional challenges related to reaction conditions, catalyst loading, and product purification. The hydrogenation reaction typically requires elevated temperatures and pressures, creating a three-phase reaction system involving dissolved polymer, solid catalyst, and gaseous hydrogen. Achieving uniform mixing and heat transfer under these conditions while maintaining catalyst selectivity requires careful engineering design and process control.

Quality control and property prediction represent ongoing challenges in industrial production. The relationship between processing conditions, molecular structure, and final properties is complex and not fully understood. Research has shown that mechanical properties such as tensile strength and modulus increase with the degree of hydrogenation, attributed to enhanced segregation of the microdomain structure. However, predicting these property changes based on processing parameters remains an active area of investigation.

Research ChallengeCurrent ApproachKey FindingReference
Catalyst selectivityPalladium on rare earth modified alumina>98% double bond conversion, <2% benzene ring reaction
Structural characterizationCarbon-13 nuclear magnetic resonancePeak identification at 29.7, 26.2, and 10.7 parts per million
Property predictionMicrodomain structure analysisTensile strength increases with hydrogenation degree
Process optimizationThree-phase reaction systemTemperature and pressure control critical for uniformity

GHS Hazard Statements

Aggregated GHS information provided by 663 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 584 of 663 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 79 of 663 companies with hazard statement code(s):;
H332 (46.84%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H413 (50.63%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

67762-70-3
68584-03-2
79357-66-7
9003-55-8
66070-58-4

Wikipedia

Styrene-butadiene

Use Classification

Cosmetics -> Film forming; Opacifying; Viscosity controlling

General Manufacturing Information

Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Benzene, ethenyl-, polymer with 1,3-butadiene, ethoxylated: INACTIVE
Benzene, ethenyl-, polymer with 1,3-butadiene: ACTIVE

Dates

Modify: 2023-08-15

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